Chemical structure and properties of 3-(5-Bromo-1h-pyrrol-2-yl)pyridine
Chemical structure and properties of 3-(5-Bromo-1h-pyrrol-2-yl)pyridine
An In-depth Technical Guide to 3-(5-Bromo-1H-pyrrol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectroscopic signature, and a validated synthesis protocol. Furthermore, it explores the compound's chemical reactivity, potential biological significance, and essential safety protocols. The guide is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials by leveraging the unique structural and electronic properties of this pyrrole-pyridine scaffold.
Introduction: The Significance of Pyrrole-Pyridine Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating both pyrrole and pyridine rings are of particular importance. The pyrrole ring is a key component in many natural and synthetic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] Similarly, the pyridine moiety is a fundamental structural unit in numerous drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[]
The combination of these two heterocycles in a single molecule, such as 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, creates a scaffold with a unique electronic profile and three-dimensional architecture. The bromine atom serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This strategic functionalization allows for the systematic exploration of the chemical space around the core structure, a critical process in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. Derivatives of fused pyrrolopyridines, for instance, have been investigated for their potential in treating nervous system disorders, as well as for their antitumor and antidiabetic activities.[3][4]
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique combination of a bromine-substituted pyrrole ring linked to a pyridine ring at the 3-position.
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Systematic Name: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine
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Synonyms: 2-(Pyridin-3-yl)-5-bromopyrrole
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CAS Number: 886367-27-3
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Molecular Formula: C₉H₇BrN₂
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Molecular Weight: 223.07 g/mol
The structural arrangement of these components is visualized below.
Caption: 2D structure of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 223.07 g/mol | Calculated |
| Appearance | Solid (form may vary) | General |
| Melting Point | Not explicitly reported; related structures suggest a crystalline solid with a defined melting point. | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General Knowledge |
| XLogP3 | 1.9 (Predicted for a related isomer) | [5] |
Note: Experimental data for this specific molecule is limited in public literature. Some properties are inferred from structurally similar compounds.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyrrole Protons (H3, H4): Two doublets are expected in the aromatic region (approx. 6.0-7.0 ppm). The coupling constant (³JHH) would be around 3-4 Hz, characteristic of adjacent protons on a pyrrole ring.
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Pyridine Protons: Four distinct signals in the downfield region (approx. 7.5-9.0 ppm) are anticipated due to the electron-withdrawing effect of the pyridine nitrogen. The splitting patterns will be complex (dd, ddd) due to multiple coupling interactions.
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Pyrrole N-H: A broad singlet, typically in the range of 8.0-12.0 ppm, depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Nine distinct signals are expected.
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Pyrrole Carbons: Carbons adjacent to the nitrogen will appear around 110-130 ppm. The bromine-substituted carbon (C5) will be shifted relative to the unsubstituted position.
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Pyridine Carbons: Signals will appear in the aromatic region, typically between 120-150 ppm.
MS (Mass Spectrometry):
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The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 222 and 224.
Synthesis and Purification
The synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine can be achieved through various synthetic strategies common in heterocyclic chemistry, such as the Paal-Knorr pyrrole synthesis followed by bromination, or transition-metal-catalyzed cross-coupling reactions.[9] A robust and widely applicable method is the Suzuki coupling reaction.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling between 3-bromopyridine and a suitable pyrrole-boronic acid or ester derivative.
Objective: To synthesize 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with high yield and purity.
Materials:
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1-(tert-Butoxycarbonyl)-5-bromo-1H-pyrrole-2-boronic acid pinacol ester
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3-Bromopyridine
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and Hexanes (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrrole-2-boronic acid pinacol ester (1.0 eq), 3-bromopyridine (1.2 eq), sodium carbonate (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq)).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The causality here is that water is required to dissolve the inorganic base, while dioxane solubilizes the organic reactants and catalyst.
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Coupling Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification (Intermediate): Purify the crude N-Boc protected intermediate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
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Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. The Boc protecting group is acid-labile and will be cleaved. Stir at room temperature for 1-2 hours until TLC indicates complete conversion.
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Final Workup and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate. The final product, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, can be further purified by recrystallization or a final column chromatography if necessary.
Caption: Workflow for the synthesis of the target compound via Suzuki coupling.
Chemical Reactivity and Stability
The reactivity of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is dictated by its constituent functional groups:
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Bromine Atom: This is the most versatile site for further functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, alkyl, alkynyl, and amino substituents at the C5 position of the pyrrole ring.
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Pyrrole N-H: The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated. Alternatively, it can be protected with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) to modulate reactivity during other synthetic steps.
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Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal centers.
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Stability: The compound is generally stable under standard laboratory conditions. However, like many pyrroles, it may be sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation. It should be stored in a cool, dark place under an inert atmosphere.
Biological Significance and Potential Applications
While specific biological data for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is not extensively published, the pyrrole-pyridine scaffold is a well-established pharmacophore in drug discovery.
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Antimicrobial and Anticancer Potential: Pyrrole and pyridine derivatives have demonstrated a broad range of biological activities.[1] Fused pyrrolopyridine systems are found in drugs like Vemurafenib (anticancer) and have shown potential as kinase inhibitors.[3] The presence of a halogen, such as bromine, can enhance binding affinity to protein targets and improve pharmacokinetic properties. Nitropyridine derivatives, which share structural similarities, have been investigated for their antimicrobial and anticancer effects.[][10]
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Nervous System Agents: Certain isomers of pyrrolopyridine have been studied for their analgesic and sedative properties, suggesting potential applications in treating diseases of the central nervous system.[3][4]
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Scaffold for Library Synthesis: The primary utility of this compound for drug development professionals lies in its role as a versatile building block. The reactive bromine handle allows for the rapid generation of a library of analogs for high-throughput screening against various biological targets, such as kinases, GPCRs, or enzymes.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.
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Hazard Classification: While specific toxicity data is unavailable, related halogenated aromatic compounds are often classified as irritants. For example, some bromo-pyridine derivatives are classified as Acute Toxic (Oral) and Eye Irritants.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark location away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(5-Bromo-1H-pyrrol-2-yl)pyridine is a strategically important heterocyclic compound that serves as a valuable starting point for chemical synthesis and drug discovery. Its structure combines the biologically relevant pyrrole and pyridine motifs with a synthetically versatile bromine atom. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and an exploration of its potential applications. For researchers in medicinal chemistry and materials science, this molecule represents a key building block for the development of novel, high-value compounds.
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